L-Alanine-1-13C: An In-depth Technical Guide for Researchers
L-Alanine-1-13C: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Alanine-1-13C, a stable isotope-labeled amino acid crucial for metabolic research. It details its chemical properties, applications, and the experimental protocols for its use in tracing metabolic pathways, particularly in the context of cancer metabolism and hepatic function.
Introduction to L-Alanine-1-13C
L-Alanine-1-13C is a non-radioactive, stable isotope-labeled form of the amino acid L-alanine, where the carbon atom at the carboxyl position (C1) is replaced with a ¹³C isotope. This isotopic enrichment allows researchers to trace the metabolic fate of alanine in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] As a key player in the glucose-alanine cycle, L-alanine is integral to the transport of nitrogen and carbon between muscle and liver.[2][3] Its labeled counterpart, L-Alanine-1-13C, serves as a powerful probe to elucidate fundamental metabolic pathways and their alterations in disease states.
Chemical and Physical Properties
L-Alanine-1-13C shares nearly identical chemical and physical properties with its unlabeled form, with the primary difference being its molecular weight due to the presence of the ¹³C isotope.
| Property | Value | Reference |
| Chemical Formula | C₂¹³CH₇NO₂ | [4] |
| Molecular Weight | 90.09 g/mol | [4] |
| CAS Number | 21764-56-7 | |
| Appearance | Solid | |
| Melting Point | 314.5 °C (decomposes) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl |
Spectroscopic Data
The isotopic label in L-Alanine-1-13C provides a distinct signal in both NMR and mass spectrometry, enabling its differentiation from the endogenous L-alanine pool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the labeled carboxyl carbon of L-Alanine-1-13C exhibits a characteristic chemical shift. While the precise chemical shift can vary slightly depending on the solvent and pH, the carboxyl carbon of alanine typically resonates in the range of 170-180 ppm. High-resolution solid-state ¹³C-NMR has been used to study the conformation and dynamics of alanine residues in proteins.
| Nucleus | Typical Chemical Shift (ppm) |
| ¹³C (carboxyl) | ~176 |
Mass Spectrometry (MS)
In mass spectrometry, the incorporation of ¹³C results in a predictable mass shift. L-Alanine-1-13C will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled L-alanine (M+1). This mass difference is readily detectable and allows for the quantification of isotopic enrichment in metabolites derived from L-Alanine-1-13C. Tandem mass spectrometry (LC-MS/MS) can be used to determine the isotopomer distributions of metabolites.
| Compound | Molecular Weight ( g/mol ) | Expected Mass Shift |
| L-Alanine | 89.09 | M |
| L-Alanine-1-13C | 90.09 | M+1 |
Key Metabolic Pathways and Applications
L-Alanine-1-13C is a versatile tracer for studying central carbon metabolism, with applications in various research areas, including cancer metabolism, diabetes, and liver diseases.
The Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway for the transfer of nitrogen and carbon between muscle and the liver. In muscle, pyruvate derived from glycolysis is transaminated to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is incorporated into urea for excretion. L-Alanine-1-13C is an excellent tracer for studying the flux through this cycle.
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)
Hyperpolarized [1-¹³C]pyruvate and [1-¹³C]alanine are emerging as powerful probes for in vivo metabolic imaging using MRI. Hyperpolarization dramatically increases the NMR signal of ¹³C-labeled compounds, enabling real-time monitoring of metabolic fluxes. Following injection of hyperpolarized L-Alanine-1-13C, its conversion to pyruvate and subsequently to lactate and bicarbonate can be observed, providing insights into enzyme activities (e.g., alanine aminotransferase, lactate dehydrogenase) and cellular redox state. This technique holds great promise for the non-invasive characterization of tumors and for monitoring treatment responses.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results in metabolic tracing studies using L-Alanine-1-13C.
General Experimental Workflow
The following diagram outlines a typical workflow for a metabolic tracing experiment using L-Alanine-1-13C.
In Vitro Metabolic Labeling of Cultured Cells
This protocol describes a general method for tracing the metabolism of L-Alanine-1-13C in adherent cell cultures.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Labeling medium: Base medium (e.g., DMEM) lacking unlabeled alanine, supplemented with dialyzed fetal bovine serum and a known concentration of L-Alanine-1-13C.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will achieve approximately 80% confluency at the time of the experiment.
-
Cell Growth: Culture cells in complete medium until they reach the desired confluency.
-
Medium Exchange: Aspirate the complete medium and wash the cells twice with pre-warmed PBS.
-
Labeling: Add the pre-warmed labeling medium containing L-Alanine-1-13C to each well.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolism Quenching: To stop all enzymatic reactions, rapidly aspirate the labeling medium and immediately place the plate on dry ice or in liquid nitrogen.
-
Metabolite Extraction:
-
Add ice-cold 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex thoroughly.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or NMR analysis.
In Vivo Metabolic Tracing in Animal Models
This protocol provides a general framework for in vivo stable isotope tracing studies in mice.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
L-Alanine-1-13C sterile solution for injection/infusion
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
-80°C freezer
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol, pre-chilled)
Procedure:
-
Acclimatization: Allow animals to acclimatize to the experimental conditions.
-
Tracer Administration: Administer L-Alanine-1-13C via intravenous (tail vein) infusion. The infusion rate and duration should be optimized based on the specific research question and animal model.
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest (e.g., tumor, liver, muscle).
-
Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.
-
Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent.
-
Incubate at -20°C for at least 1 hour.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed at 4°C.
-
Collect the supernatant for analysis.
-
Dry the extracts and prepare for MS or NMR analysis as described for the in vitro protocol.
-
Hyperpolarized ¹³C MRI Protocol Overview
This protocol outlines the key steps for performing a hyperpolarized ¹³C MRI study with L-Alanine-1-13C.
Procedure:
-
Hyperpolarization: L-Alanine-1-13C is hyperpolarized using dynamic nuclear polarization (DNP). This involves cooling the sample to near absolute zero in a strong magnetic field and irradiating it with microwaves.
-
Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation. This solution is then intravenously injected into the subject.
-
MRI Data Acquisition: Immediately following injection, a specialized ¹³C MRI sequence is used to acquire dynamic images or spectra. This allows for the real-time visualization of the conversion of hyperpolarized L-Alanine-1-13C to its metabolic products.
-
Data Analysis: The acquired data is processed to generate metabolic maps and quantify the rates of metabolic conversion, providing insights into tissue-specific metabolism.
Conclusion
L-Alanine-1-13C is an indispensable tool for researchers investigating cellular metabolism. Its ability to be traced non-invasively in vivo with hyperpolarized MRI and with high sensitivity in vitro using mass spectrometry provides a powerful approach to understanding the complexities of metabolic pathways in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of L-Alanine-1-13C in a variety of research settings.
